
2-Bromo-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-Bromo-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole” is a complex organic compound. It contains an oxadiazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom. The compound also has a bromine atom and a phenyl ring with three methoxy (-OCH3) groups attached .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the 1,3,4-oxadiazole ring, possibly through the cyclization of a suitable precursor. The bromine atom and the methoxy groups could be introduced through substitution reactions .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the 1,3,4-oxadiazole ring, the bromine atom, and the trimethoxyphenyl group .Chemical Reactions Analysis
The chemical reactions of this compound would be influenced by the presence of the oxadiazole ring, the bromine atom, and the methoxy groups. The bromine atom could potentially undergo substitution reactions. The oxadiazole ring might participate in reactions with nucleophiles or electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the bromine atom would likely make the compound relatively heavy and possibly volatile. The methoxy groups could make the compound more soluble in organic solvents .科学的研究の応用
Antiproliferative Activity in Cancer Research
Research on 2,5-diaryl-1,3,4-oxadiazoline analogs, including compounds with structures similar to 2-Bromo-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole, has shown significant antiproliferative activities against multiple cancer cell lines. These compounds disrupt microtubule functions, leading to mitotic arrest and potential cell death, making them promising candidates for cancer therapy exploration. Notably, the analog compound 10i demonstrated potent effects by inhibiting tubulin polymerization and overcoming drug resistance mechanisms (Lauren Lee et al., 2010).
Photodynamic Therapy Applications
Compounds incorporating the 1,3,4-oxadiazole unit have been explored for their singlet oxygen photogeneration and DNA photocleavage properties. Such studies suggest the potential of these molecules as photosensitizers in photodynamic therapy, a treatment method for cancer and other diseases. The research points toward the utilization of these compounds for targeted therapy, offering a strategic approach to disease management (Yunman Zheng et al., 2011).
Development of Electroluminescent Materials
The synthesis and study of 2,7-fluorenevinylene-based trimers incorporating the 1,3,4-oxadiazole unit have expanded the understanding of electroluminescent materials. These materials exhibit promising properties for organic light-emitting diodes (OLEDs), including strong blue-green photoluminescence, suggesting their application in the development of advanced display and lighting technologies (J. Mikroyannidis et al., 2006).
Antimicrobial and Insecticidal Activities
1,3,4-Oxadiazoles have been investigated for their antimicrobial and insecticidal properties. Certain derivatives exhibit significant antibacterial and antifungal activities, providing a basis for the development of new antimicrobial agents. Additionally, their insecticidal activities, including effects on larval growth and enzyme inhibition in insect pests, highlight their potential in agricultural pest management (Ciying Xiao & Qingchun Huang, 2014).
Anti-Inflammatory and Anticonvulsant Effects
The exploration of 1,3,4-oxadiazole derivatives in pharmacological studies has identified compounds with notable anti-inflammatory and anticonvulsant activities. These findings support the potential therapeutic applications of these compounds in treating inflammation and seizure disorders, contributing to the broader spectrum of medicinal chemistry (Santhanalakshmi K. et al., 2022).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-bromo-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2O4/c1-15-7-4-6(10-13-14-11(12)18-10)5-8(16-2)9(7)17-3/h4-5H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBGWKZBMLDLTLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NN=C(O2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

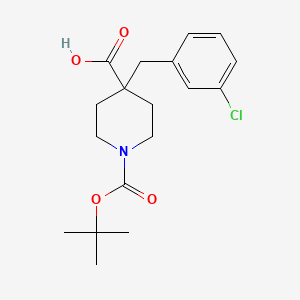
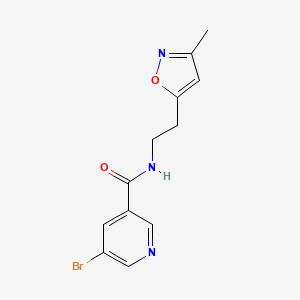
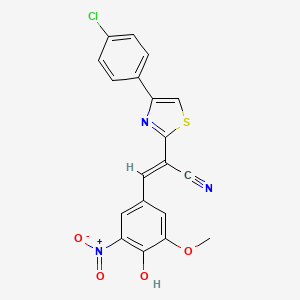

![2-cyano-N-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]pyridine-3-sulfonamide](/img/structure/B2878366.png)
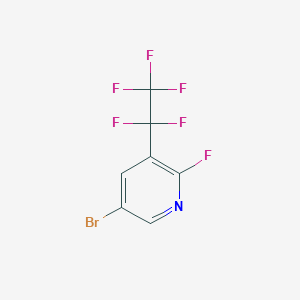
![6-Acetyl-2-(3-(ethylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2878368.png)
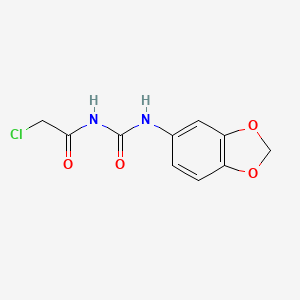
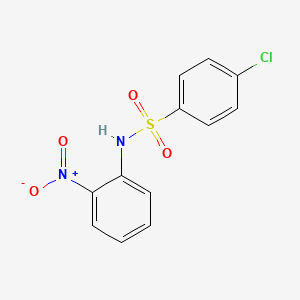
amino]-1-ethanol](/img/structure/B2878374.png)
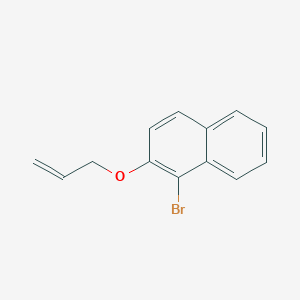
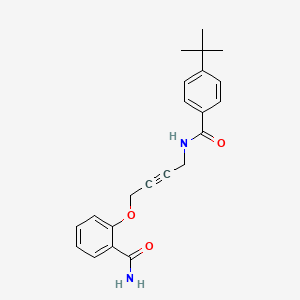

![3-[(4-chlorophenyl)methyl]-1-methyl-8-(4-phenoxyphenyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2878380.png)